

BI-01383298: A Technical Whitepaper on a Potent and Selective SLC13A5 Inhibitor

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B15584180

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Introduction

BI-01383298 is a potent and selective chemical probe designed to inhibit the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).^{[1][2][3][4]} This transporter is predominantly expressed in the plasma membrane of hepatocytes, where it facilitates the uptake of citrate from the circulatory system.^{[1][4]} Cytosolic citrate is a critical metabolite, serving as a key precursor for the synthesis of fatty acids and sterols. By inhibiting SLC13A5, BI-01383298 provides a valuable tool for investigating the roles of citrate transport in various physiological and pathological processes, including metabolic diseases and cancer.^{[2][4]} Notably, BI-01383298 has no structural homology to the natural substrate, citrate.^[1] A closely related but inactive compound, BI-01372674, is available as a negative control for experiments.^[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for BI-01383298 and its negative control, BI-01372674.

Table 1: In Vitro Potency and Selectivity of BI-01383298

Target	Assay System	BI-01383298 IC50	BI-01372674 (Negative Control) IC50	Selectivity
Human SLC13A5	HEK cells overexpressing hSLC13A5	56 nM[5]	> 100 µM[1][4]	>1000-fold vs. other family members[5]
Human SLC13A5	HepG2 cells (endogenous expression)	24 nM[5]	> 100 µM[1][4]	-
Murine SLC13A5	Cells overexpressing mSLC13A5	> 100 µM[4]	Not Reported	-
Human SLC13A2	Cells overexpressing hSLC13A2	> 100 µM[4]	Not Reported	-
Human SLC13A3	Cells overexpressing hSLC13A3	> 100 µM[4]	Not Reported	-

Table 2: Physicochemical and Pharmacokinetic Properties of BI-01383298

Property	Value
Permeability	Permeable[2][4]
Solubility	Poorly soluble[2][4]
Human Microsomal Stability	Moderate[2][4]
Mouse Microsomal Stability	Moderate[4]
Rat Microsomal Stability	Moderate[4]
Mechanism of Inhibition	Non-competitive[5]

Experimental Protocols

Citrate Uptake Inhibition Assay

This assay is designed to measure the ability of BI-01383298 to inhibit the uptake of citrate into cells expressing SLC13A5.

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress human SLC13A5, or Hepatocellular carcinoma (HepG2) cells with endogenous SLC13A5 expression are used.
- **Compound Preparation:** BI-01383298 and the negative control, BI-01372674, are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the assay buffer.
- **Pre-incubation:** The cultured cells are pre-incubated with varying concentrations of BI-01383298 or the negative control for a specified period.
- **Citrate Uptake:** The uptake of citrate is initiated by adding a solution containing radiolabeled [14C]-citrate to the cells.
- **Incubation:** The cells are incubated for a defined period to allow for the uptake of the radiolabeled citrate.
- **Washing:** The cells are washed with a cold stop buffer to remove any extracellular radiolabeled citrate.
- **Lysis and Measurement:** The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- **Data Analysis:** The IC50 values are calculated by plotting the percentage of inhibition of citrate uptake against the concentration of the inhibitor.

Cell Proliferation Assay (Colony Formation Assay)

This assay assesses the impact of SLC13A5 inhibition by BI-01383298 on the long-term proliferative capacity of cancer cells.

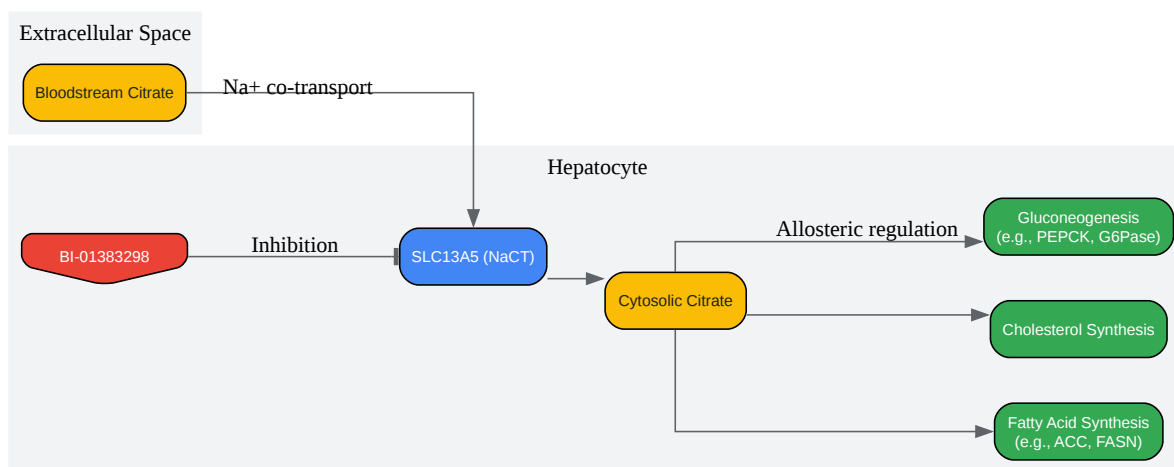
Methodology:

- **Cell Seeding:** A low density of HepG2 cells is seeded into multi-well plates.
- **Compound Treatment:** The cells are treated with various concentrations of BI-01383298 or vehicle control.
- **Incubation:** The cells are incubated for an extended period (typically 1-2 weeks) to allow for colony formation. The medium and compound are refreshed periodically.
- **Colony Staining:** The colonies are fixed and stained with a solution such as crystal violet.
- **Quantification:** The number and size of the colonies are quantified using imaging software or manual counting.
- **Data Analysis:** The effect of BI-01383298 on cell proliferation is determined by comparing the colony formation in treated wells to the control wells.

Visualizations

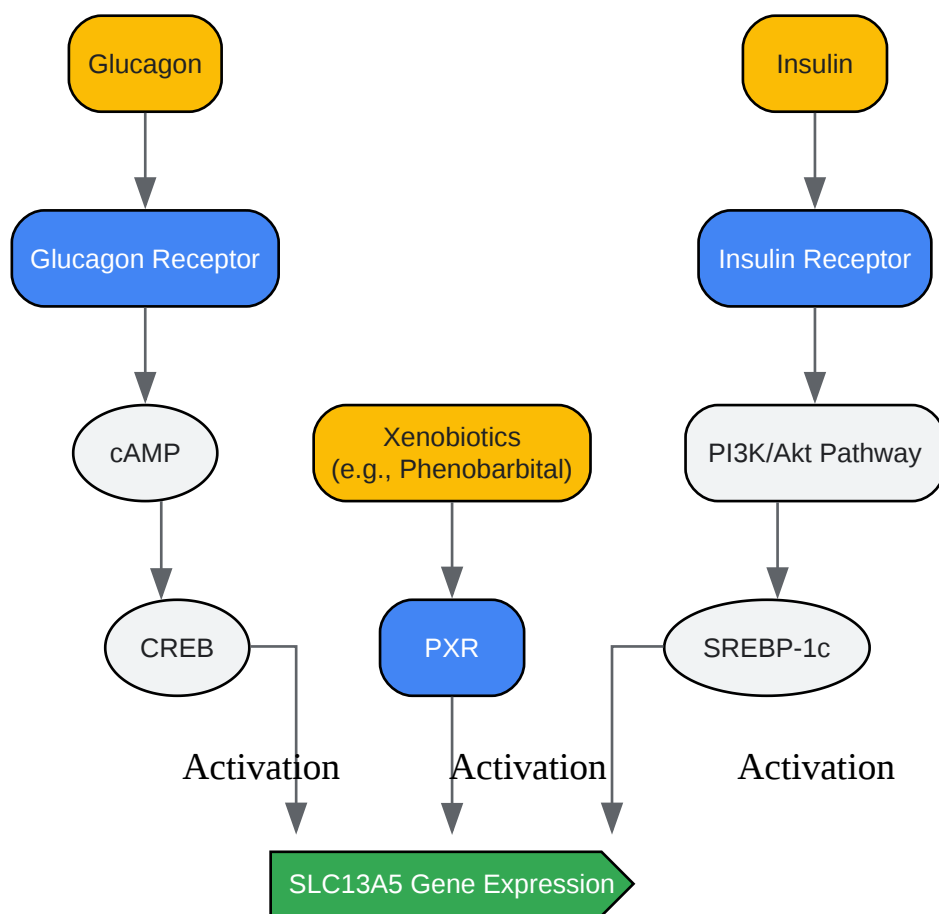
Signaling Pathways

The following diagrams illustrate the role of SLC13A5 in cellular metabolism and the impact of its inhibition by BI-01383298.



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Caption: Inhibition of SLC13A5 by BI-01383298 blocks citrate entry into hepatocytes, impacting downstream metabolic pathways.

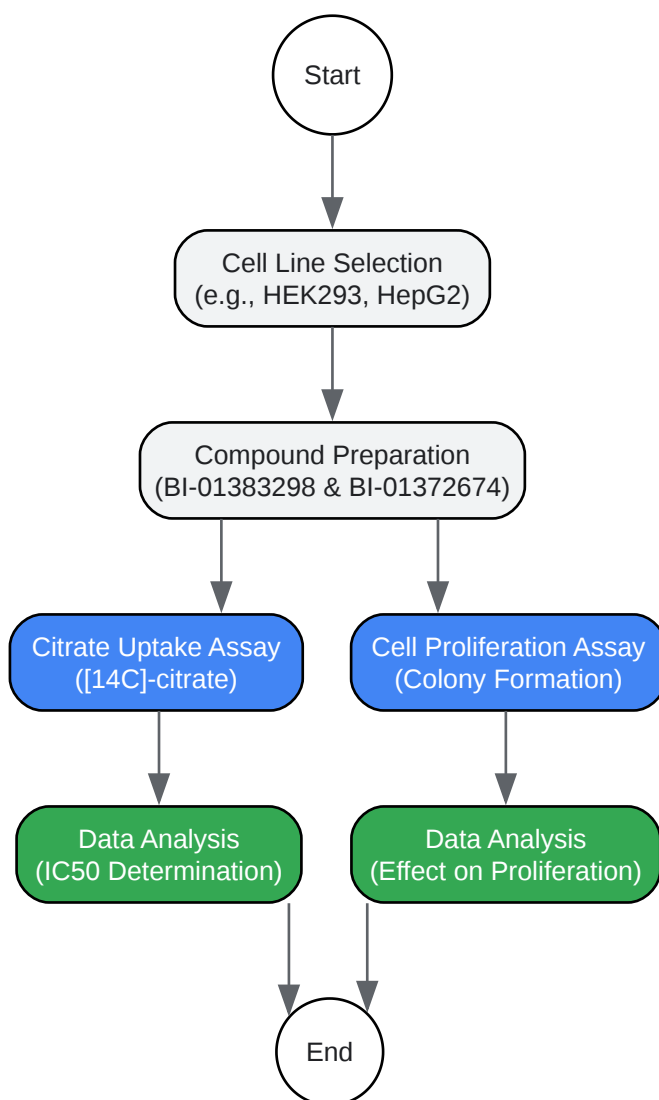


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Caption: Upstream regulation of SLC13A5 gene expression by hormones and xenobiotics.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating BI-01383298.



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